molecular formula C18H14ClNO2 B5465610 2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5465610
M. Wt: 311.8 g/mol
InChI Key: OGXGWRAUJVUGMZ-RMKNXTFCSA-N
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Description

2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound with a molecular formula of C18H14ClNO2 This compound is characterized by the presence of a quinoline ring system substituted with a chloromethoxyphenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloromethoxyphenyl Group: The chloromethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 5-chloro-2-methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage through a Wittig reaction, where a phosphonium ylide reacts with the quinoline aldehyde derivative to form the desired ethenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl linkage to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.

    Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the chloromethoxyphenyl and ethenyl substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core and similar substituents.

Uniqueness

2-[(1E)-2-(5-CHLORO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-22-17-10-7-14(19)11-13(17)6-9-15-8-5-12-3-2-4-16(21)18(12)20-15/h2-11,21H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXGWRAUJVUGMZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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